molecular formula C11H7F2NO2S B2726073 1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 68255-71-0

1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2726073
CAS No.: 68255-71-0
M. Wt: 255.24
InChI Key: ZIEKEFYFBUWELP-UHFFFAOYSA-N
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Description

1-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with the molecular formula C({11})H({7})F({2})NO({2})S. This compound is characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Difluoromethylsulfanyl Intermediate:

    Cyclization to Form Pyrrole-2,5-dione:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur-containing compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on its application, the compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

    1-{4-[(Trifluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    1-{4-[(Methylsulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione: Contains a methylsulfanyl group instead of difluoromethyl.

Uniqueness: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and potential for unique biological interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-11(13)17-8-3-1-7(2-4-8)14-9(15)5-6-10(14)16/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEKEFYFBUWELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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